1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate
Description
1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate is a pyrrolidine-based tricarboxylate ester featuring a tert-butyl group at the 1-position and ethyl esters at the 3- and 4-positions. Pyrrolidine derivatives are widely used in medicinal chemistry and organic synthesis due to their conformational rigidity and ability to act as scaffolds for functional group diversification.
Properties
IUPAC Name |
1-O-tert-butyl 3-O,4-O-diethyl pyrrolidine-1,3,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYELHUZMOHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate typically involves:
- Starting from pyrrolidine-3,4-dicarboxylic acid or its derivatives.
- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
- Esterification of the carboxylic acid groups at positions 3 and 4 with ethyl groups.
- Control of stereochemistry to obtain the trans (3R,4R) isomer.
This approach ensures the compound is suitably protected and functionalized for subsequent synthetic transformations.
Specific Synthetic Routes and Key Steps
Boc Protection and Esterification
- The nitrogen of pyrrolidine-3,4-dicarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the N-Boc derivative.
- The carboxylic acid groups are converted to ethyl esters via Fischer esterification or by using ethyl halides in the presence of base.
- The resulting compound is the 1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate.
Stereochemical Control
- The trans stereochemistry (3R,4R) is achieved by starting from chiral precursors or by selective enzymatic resolution.
- Enzymatic methods have been reported for preparing non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl esters, involving selective hydrolysis or transesterification steps to enrich the desired stereoisomer.
Reduction and Functional Group Transformations
- Lithium borohydride reduction of the tricarboxylate ester at low temperatures (−5°C) in tetrahydrofuran (THF) yields the corresponding alcohol derivatives.
- The reaction is quenched by methanol addition and the product is extracted and purified to obtain the reduced intermediate with high yield (~94%).
Substitution Reactions
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, base | Room temp | Several hours | High | Protects N atom |
| Esterification | Ethanol + acid catalyst or ethyl halide + base | Reflux or RT | Hours to overnight | High | Forms ethyl esters at 3,4 positions |
| Reduction | Lithium borohydride in THF | −5°C to RT | 18 hours | ~94 | Controlled quench with methanol |
| Nucleophilic substitution | Potassium carbonate, benzylamine, acetonitrile | 95°C | 24 hours | ~53 | For introducing substituents |
Alternative Synthetic Approaches
Analytical Characterization
- The synthesized compound is characterized by NMR spectroscopy (^1H and ^13C), confirming the presence of tert-butyl and ethyl ester groups and the pyrrolidine ring.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Purity and stereochemistry are confirmed by chromatographic methods and sometimes by X-ray crystallography for derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Unfortunately, the search results provided do not contain specific details regarding the applications of "1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate." However, the search results do offer some information regarding the chemical properties, synthesis, and related compounds, which can provide some context.
Chemical Information
- IUPAC Name The IUPAC name for a related compound is 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate .
- Molecular Formula A related compound has the molecular formula C13H20F3NO4 .
- Synonyms Synonyms for related compounds include 1-tert-Butyl 3-ethyl trans-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate and trans-1-tert-butyl 3-ethyl 4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate .
Synthesis and Reactions
- Synthesis of ATX-Inhibitors A new series of autotaxin (ATX) inhibitors containing bicyclic and spirocyclic structural motifs were developed .
- (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate can be used in the synthesis of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate .
- (3R,4R)-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can be derived from (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate .
Related Compounds
- (R,R)-pyrrolidine-1,3,4-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester is used for the synthesis of metalloproteinase inhibitors .
- 1-tert-Butyl 3-ethyl trans-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a related compound with potential applications .
- trans-Pyrrolidine-1,3,4-tricarboxylic acid 1-tert-butyl ester 3,4-diethyl ester is another related compound .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs from the evidence include:
Key Observations :
- Functional Groups : Fluorine substituents (e.g., in HB613) enhance lipophilicity and metabolic stability, while oxo groups (e.g., 4-oxopyrrolidine) enable nucleophilic additions.
- Ester Variations : Ethyl esters (as in the target compound) may offer slower hydrolysis rates compared to methyl esters (e.g., HB613), influencing pharmacokinetics.
Research Implications and Limitations
While the evidence lacks direct data on 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate, inferences from analogs suggest:
- Stability : Ethyl esters may improve hydrolytic stability over methyl esters, extending half-life in biological systems.
- Synthetic Challenges : tert-Butyl and ethyl groups could complicate regioselective esterification steps.
- Safety Profile : Absence of halogens (cf. fluoro-/chloro-analogs) may reduce toxicity risks.
Biological Activity
1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate is a complex organic compound notable for its unique pyrrolidine structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, interactions, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C15H25NO6
- Molecular Weight : 315.37 g/mol
- IUPAC Name : rel-1-(tert-butyl) 3,4-diethyl (3R,4S)-pyrrolidine-1,3,4-tricarboxylate
- SMILES Notation : O=C(N1CC@HC@HC1)OC(C)(C)C
The compound features three carboxylate functional groups which are pivotal for its reactivity and biological interactions. The tert-butyl group contributes to its steric properties, influencing both solubility and binding interactions with biological targets.
Pharmacological Effects
Research indicates that 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate exhibits several pharmacological effects:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties for this compound.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.
The mechanisms through which 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate exerts its effects are still under investigation. It is hypothesized that the tricarboxylic acid moieties may facilitate interactions with various biological receptors or enzymes.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Antioxidant Properties : A study published in "Molecules" demonstrated that derivatives of pyrrolidine exhibit significant scavenging activity against reactive oxygen species (ROS), indicating potential for therapeutic applications in oxidative stress-related diseases .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics has shown that tricarboxylic acid derivatives can modulate enzyme activities related to metabolic pathways. This suggests that 1-tert-Butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate may influence metabolic processes through enzyme inhibition or activation .
- Pharmacokinetic Evaluation : A pharmacokinetic study indicated favorable absorption characteristics for similar compounds, suggesting that this compound could have good bioavailability when administered .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-tert-butyl 3-Ethyl 4-Oxopyrrolidine-1,3-dicarboxylate | Contains a ketone group | Exhibits different reactivity due to ketone presence |
| (3R)-Pyrrolidine-2-carboxylic acid | Contains a single carboxylic acid group | Simpler structure with less steric hindrance |
| N-(tert-butoxycarbonyl)-L-valine | Amino acid derivative | Focused on amino acid synthesis rather than tricarboxylic acids |
This table illustrates how structural variations influence the biological activity and reactivity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
